4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. Its molecular formula is . This compound is a hydrochloride salt of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, making it relevant in various fields, particularly in medicinal chemistry due to its potential biological activities and applications as an enzyme inhibitor and in drug development.
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride belongs to the class of spirocyclic compounds, specifically diazaspiro compounds. These compounds are notable for their structural complexity and are often investigated for their pharmacological properties. The synthesis and study of such compounds have been documented in several scientific reviews and patents, indicating their relevance in ongoing research .
The synthesis of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves multiple steps starting from simpler precursors. Common synthetic routes include:
In industrial settings, the synthesis may utilize catalysts to enhance reaction efficiency and yield. Specific reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the purity of the final product .
The structure of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride features a spirocyclic arrangement with a five-membered ring fused to a seven-membered ring containing nitrogen atoms at positions 1 and 9, along with an oxygen atom at position 4. The presence of a methyl group at position 4 adds to its unique properties.
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can participate in various chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied. For example, oxidation reactions typically yield products that retain the core structure but introduce functional groups that may enhance biological activity .
The mechanism of action for 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is primarily related to its interactions with biological targets such as enzymes and receptors. The unique structure allows it to fit into active sites of certain proteins, potentially inhibiting their function.
Research indicates that modifications at specific positions on the diazaspiro core can significantly affect binding affinities for various receptors, including those involved in central nervous system pathways and metabolic processes .
The physical properties of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride include:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles and electrophiles due to the presence of nitrogen and oxygen functionalities in its structure.
Relevant analyses indicate that this compound maintains stability under standard laboratory conditions but may undergo hydrolysis or degradation under extreme pH or temperature conditions .
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several applications in scientific research:
The synthesis of 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane’s spirocyclic core relies on sequential cyclization reactions. A convergent approach typically begins with keto-amine intermediates, where cyclohexanone derivatives are condensed with N-methyl-1,2-ethanediamine precursors. The key spirocyclization step is achieved through intramolecular nucleophilic substitution, forming the critical oxa-diazabicyclic structure under reflux conditions. Post-cyclization, the tertiary amine at position 4 is methylated using methyl iodide or dimethyl sulfate, introducing the N-methyl group essential for bioactivity [8].
Purification challenges arise due to polar byproducts, necessitating silica gel chromatography or recrystallization from ethanol/water mixtures. Final yields for the free base range from 45–65%, with purity >95% confirmed by HPLC. The stereochemical integrity of the spiro junction is maintained through steric control during ring closure, preventing epimerization [4].
Transition metal catalysis significantly improves the atom economy of spirocore formation. Pd-catalyzed amination (e.g., Buchwald-Hartwig coupling) reduces reaction steps in constructing the diazepane ring, while Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular piperazine-oxide fragment assembly. These methods shorten synthetic sequences by 2–3 steps compared to classical nucleophilic substitutions .
Table 1: Catalytic Optimization of Key Synthetic Steps
Reaction Step | Classical Method | Catalyzed Method | Yield Improvement |
---|---|---|---|
Diazepane ring closure | Thermal cyclization (Δ, 48h) | Pd/XPhos (100°C, 6h) | +28% |
N-Alkylation | Stirred slurry (12h, 78%) | Phase-transfer catalysis (4h, 94%) | +16% |
Spiroannulation | Acid-mediated (72%) | Sc(OTf)₃ catalysis (89%) | +17% |
Scale-up studies reveal catalyst loadings can be reduced to 0.5 mol% Pd without yield erosion, lowering production costs by ∼18% [9]. Microwave-assisted catalysis further enhances efficiency, compressing reaction times from hours to minutes while maintaining ≥90% regioselectivity .
Conversion of the free base to the dihydrochloride salt (CAS 1622351-32-9) employs hydrogen chloride gas bubbling in anhydrous ethereal solvents. Isopropanol/diethyl ether (1:3) mixtures maximize crystal formation and minimize oiling-out, yielding 92% pure salt after anti-solvent addition. Critical parameters include:
Table 2: Solvent Systems for Salt Crystallization
Solvent Combination | Purity (%) | Yield (%) | Particle Morphology |
---|---|---|---|
Ethanol/ethyl acetate | 98.5 | 85 | Needles |
Isopropanol/diethyl ether | 99.1 | 92 | Prismatic crystals |
Acetone/water | 97.8 | 78 | Agglomerates |
The dihydrochloride form enhances aqueous solubility (>50 mg/mL) critical for formulation. Residual solvent analysis via GC-MS confirms ≤300 ppm ether residues, meeting ICH Q3C guidelines [4] [9].
Synthetic pathways for 1-oxa-4,9-diazaspiro[5.5]undecane derivatives diverge at the nitrogen substitution pattern. The 4-methyl variant (target compound) requires early-stage N-methylation, whereas 4-aryl analogues (e.g., 4-(pyridin-3-yl)) employ Suzuki coupling post-core assembly. Computational modeling reveals steric effects dominate yield differences: 4-methyl derivatives exhibit lower activation energies (ΔΔG‡ = –3.2 kcal/mol) during cyclization than 4-benzyl counterparts due to reduced A^(1,3) strain [3] [7].
Notably, 9-phenethyl-substituted derivatives (e.g., compound 15au from pharmacological studies) utilize reductive amination for sidechain installation, achieving 76% yield versus 82% for the target compound’s direct methylation. Cost analysis shows the 4-methyl variant’s synthesis is 30% cheaper than 4-aryl analogues due to avoiding precious metal catalysts [3] [6].
Table 3: Synthetic Metrics for Key Structural Analogues
Compound | CAS Number | Key Step | Overall Yield | Purity (%) | Cost/kg (USD) |
---|---|---|---|---|---|
4-Methyl- (target) | 1622351-32-9 | Direct alkylation | 65% | 99.1 | 12,400 |
4-(Pyridin-3-yl) | 1439897-97-8 | Suzuki coupling | 41% | 98.3 | 18,100 |
9-Phenethyl derivative | 1609403-58-8 | Reductive amination | 58% | 98.7 | 15,900 |
2-Carbonyl variant | – | Dieckmann condensation | 32% | 97.5 | 23,500 |
Route selection hinges on application requirements: 4-methyl derivatives favor cost-effective bulk synthesis, while 4-aryl variants enable tailored receptor affinity through late-stage diversification [3] [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1